1,7-Dihydroxy-3-methylanthracene-9,10-dione, also known as 1,7-dihydroxy-3-methyl-9,10-anthracenedione, is a compound classified under the anthraquinone family. Anthraquinones are organic compounds characterized by their structure that includes two ketone groups on a three-ring anthracene backbone. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and natural product research.
1,7-Dihydroxy-3-methylanthracene-9,10-dione belongs to the broader class of organic compounds known as anthraquinones. These compounds are further categorized into subclasses based on their specific substituents and structural variations. The compound is recognized for its potential therapeutic applications due to its bioactive properties.
The synthesis of 1,7-dihydroxy-3-methylanthracene-9,10-dione can be achieved through various chemical reactions that modify the anthracene framework. Common methods include:
For instance, one approach involves starting with 1,7-dihydroxyanthracene and subjecting it to methylation using methyl iodide in the presence of a base like potassium carbonate. The reaction conditions typically require an organic solvent such as dimethylformamide under reflux to facilitate the substitution reaction .
The molecular formula of 1,7-dihydroxy-3-methylanthracene-9,10-dione is . Its structure features:
The average mass of this compound is approximately 256.25 Da, with a monoisotopic mass of 256.073 Da. The structural representation indicates a planar aromatic system conducive to π-π stacking interactions typical in anthraquinones .
1,7-Dihydroxy-3-methylanthracene-9,10-dione can participate in various chemical reactions:
For example, when treated with reducing agents like sodium borohydride, the ketone functionalities can be converted into alcohols. This transformation is significant for generating derivatives with enhanced solubility and biological activity .
The mechanism of action for 1,7-dihydroxy-3-methylanthracene-9,10-dione primarily involves its interaction with biological macromolecules. It is believed to exert its effects through:
Studies have shown that derivatives of this compound exhibit varying degrees of anti-proliferative activity against cancer cell lines, indicating potential therapeutic applications in oncology .
1,7-Dihydroxy-3-methylanthracene-9,10-dione typically appears as a yellow solid. It has a melting point ranging from 168°C to 170°C.
The compound exhibits notable solubility in organic solvents like dimethyl sulfoxide and ethanol but is less soluble in water due to its hydrophobic anthracene core. It also shows good stability under ambient conditions but can degrade upon prolonged exposure to light or heat .
1,7-Dihydroxy-3-methylanthracene-9,10-dione finds applications in several scientific fields:
Quantum mechanical calculations (density functional theory, DFT) reveal distinct electrophilic and nucleophilic regions in this anthraquinone. The C9 and C10 carbonyl oxygen atoms exhibit high electron density, serving as hydrogen-bond acceptors. Conversely, the hydroxyl groups at C1 and C7 act as strong hydrogen-bond donors. The methyl group at C3 shows moderate electron-donating effects, slightly polarizing the adjacent aromatic ring [7].
Key Reactivity Predictions:
Table 1: Atomic Charge Distribution (DFT, B3LYP/6-31G)**
Atom Position | Charge (e) | Chemical Role |
---|---|---|
O9, O10 (carbonyl) | -0.52 | Hydrogen-bond acceptor |
O1, O7 (hydroxyl) | -0.48 | Hydrogen-bond donor |
C3 (methyl) | -0.18 | Electron donation |
C4, C6 | +0.21 | Electrophilic substitution site |
Virtual screening of >2,000 compounds identified 1,7-dihydroxy-3-methylanthracene-9,10-dione as a high-affinity binder to the EYA3 phosphatase domain, a therapeutic target in Ewing Sarcoma. Docking simulations (PyRX software) show a binding energy of -9.2 kcal/mol, outperforming reference inhibitors like benzarone (-7.8 kcal/mol) [3].
Interaction Analysis:
Table 2: Docking Results vs. EYA3 (PDB: Homology Model)
Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
---|---|---|
1,7-Dihydroxy-3-methylanthraquinone | -9.2 | ASP537, HIS318, THR483, LYS515 |
Sorbifolin (Reference) | -8.7 | ASP309, GLU312, ARG539 |
Benzarone (Control) | -7.8 | ASP311, HIS318, ASP540 |
These interactions disrupt EYA3’s active site (conservation score: 0.675), suppressing downstream signaling in Ewing Sarcoma cells. Cytotoxicity assays confirm regulation of EWSR1/FLI1-driven genes at IC₅₀ values <10 μM [3].
Computational ADME profiling predicts moderate drug-likeness:
Metabolism and Distribution:
Table 3: ADME Properties (SwissADME, admetSAR)
Parameter | Predicted Value | Interpretation |
---|---|---|
Water Solubility (log S) | -4.2 | Moderately soluble |
Caco-2 Permeability (nm/s) | 18.7 | Moderate permeability |
CYP2D6 Inhibition | No | Low drug interaction risk |
Ames Mutagenicity | Negative | Favorable safety profile |
Compared to structural analogs, this compound exhibits superior EYA3 affinity due to its 1,7-hydroxylation pattern. Key differentiators:
Table 4: Anthraquinone Derivative Affinity Comparison
Compound | Binding Energy (kcal/mol) | EYA3 Residue Interactions | XLogP3 |
---|---|---|---|
1,7-Dihydroxy-3-methylanthraquinone | -9.2 | ASP537, HIS318, LYS515 | 3.5 |
1-Hydroxyanthraquinone | -6.1 | ASP311, GLU312 | 2.8 |
1,8-Dihydroxy-3-methylanthraquinone | -8.0 | ASP309, THR483, ARG539 | 3.7 |
Sorbifolin | -8.7 | ASP309, GLU312, ARG539 | 4.1 |
The 1,7-hydroxyl alignment optimizes polar contacts with EYA3’s catalytic triad (ASP537/GLY538/ARG539), while the C3 methyl enhances hydrophobic packing [3] [7].
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9